molecular formula C10H7BrN2O3 B2689716 2-(7-Bromo-1-oxophthalazin-2-yl)acetic acid CAS No. 2167874-29-3

2-(7-Bromo-1-oxophthalazin-2-yl)acetic acid

Cat. No. B2689716
CAS RN: 2167874-29-3
M. Wt: 283.081
InChI Key: JWVXZKHWRNQMSW-UHFFFAOYSA-N
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Description

“2-(7-Bromo-1-oxophthalazin-2-yl)acetic acid” is a chemical compound. It is similar to “2-(7-fluoro-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid” which has a molecular weight of 222.18 .


Synthesis Analysis

The synthesis of similar compounds, such as quinoxaline derivatives, has been reported. For instance, 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline, an essential intermediate to obtain the drug Erdafitinib, has been synthesized using 4-bromobenzene-1,2-diamine and 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one as raw materials, triethylene diamine (DABCO) as a catalyst, and tetrahydrofuran as a solvent .


Molecular Structure Analysis

The molecular structure of similar compounds such as “2-(7-fluoro-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid” has been reported. The InChI code for this compound is "1S/C10H7FN2O3/c11-7-2-1-6-4-12-13(5-9(14)15)10(16)8(6)3-7/h1-4H,5H2,(H,14,15)" .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described. For example, 1-methylpyrazole was used as a raw material subjected to acylation, bromination, and cyclization with 4-bromo-ophenylenediamine to obtain 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, “2-(7-fluoro-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid” has a molecular weight of 222.18 .

Scientific Research Applications

Synthetic Chemistry Applications

In synthetic chemistry, "2-(7-Bromo-1-oxophthalazin-2-yl)acetic acid" is a valuable intermediate for the design and synthesis of complex molecules. For example, the molecule has been utilized as a precursor in the synthesis of thiazolidin-4-ones, which are known for their antibacterial activity. The process involves the reaction of the acid derivative with ethyl bromoacetate, hydrazine hydrate, and various aromatic aldehydes to yield Schiff’s bases and, subsequently, thiazolidin-4-ones through cyclo-condensation. These compounds have been extensively studied for their potential antibacterial properties against both Gram-positive and Gram-negative bacteria (M. Čačić et al., 2009).

Materials Science Applications

In the realm of materials science, derivatives of "this compound" have been explored for their utility in creating new metal-organic frameworks (MOFs). These frameworks have been post-functionalized to introduce acidity for catalysis, demonstrating the versatility of this compound in generating materials with specific functional properties. The sulfated versions of these MOFs exhibit catalytic activity and proton conductivity, indicating their potential use in green chemistry and renewable energy technologies (Maarten G. Goesten et al., 2011).

Biological Applications

In biological applications, research has focused on the conversion of "this compound" derivatives to compounds with significant biological activity. One notable example is the whole-cell biotransformation of 5-(hydroxymethyl)furfural into FDCA (2,5-furandicarboxylic acid), a promising bio-based platform chemical. This transformation highlights the role of "this compound" derivatives in developing sustainable pathways for the production of important biochemicals (F. Koopman et al., 2010).

Future Directions

The future directions for “2-(7-Bromo-1-oxophthalazin-2-yl)acetic acid” and similar compounds could involve further exploration of their potential biological activities. For instance, quinoxaline derivatives have been found to have various biological activities and are widely used in chemistry, biomedicine, and the chemical industry .

properties

IUPAC Name

2-(7-bromo-1-oxophthalazin-2-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O3/c11-7-2-1-6-4-12-13(5-9(14)15)10(16)8(6)3-7/h1-4H,5H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWVXZKHWRNQMSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)N(N=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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